molecular formula C11H15NO2 B7808000 3-hydroxy-N-(2-methylpropyl)benzamide CAS No. 15789-01-2

3-hydroxy-N-(2-methylpropyl)benzamide

Cat. No.: B7808000
CAS No.: 15789-01-2
M. Wt: 193.24 g/mol
InChI Key: NTPHVALNUDTWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N-(2-methylpropyl)benzamide (CAS: 15789-01-2; MFCD11130696) is a benzamide derivative characterized by a hydroxyl group at the 3-position of the benzoyl ring and a branched 2-methylpropyl (isobutyl) group as the N-substituent. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.23 g/mol. This compound is synthesized via amide bond formation, typically involving 3-hydroxybenzoic acid derivatives and 2-methylpropylamine under coupling conditions. Its structural features, particularly the hydroxyl group, confer hydrogen-bonding capabilities, making it relevant in coordination chemistry and catalysis, where directing groups are essential for regioselective C–H bond functionalization .

Properties

IUPAC Name

3-hydroxy-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)7-12-11(14)9-4-3-5-10(13)6-9/h3-6,8,13H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPHVALNUDTWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286234
Record name 3-Hydroxy-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15789-01-2
Record name 3-Hydroxy-N-(2-methylpropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15789-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(2-methylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxybenzoic acid and 2-methylpropylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-hydroxybenzoic acid is activated using a coupling reagent such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-methylpropylamine in the presence of a base such as triethylamine (TEA) to yield this compound.

The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(2-methylpropyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: this compound can be converted to 3-oxo-N-(2-methylpropyl)benzamide or 3-carboxy-N-(2-methylpropyl)benzamide.

    Reduction: The reduction of the amide group yields 3-hydroxy-N-(2-methylpropyl)aniline.

    Substitution: Various substituted benzamides can be formed depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-N-(2-methylpropyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is used in the synthesis of polymers and copolymers with specific properties, such as biocompatibility and antimicrobial activity.

    Biological Studies: It serves as a model compound for studying the interactions of benzamide derivatives with biological targets, including enzymes and receptors.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide moiety play crucial roles in binding to these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site residues.

Comparison with Similar Compounds

Hydroxyl vs. Alkyl/Halogen Substituents

  • 3-Hydroxy-N-(2-methylpropyl)benzamide: The 3-hydroxy group enhances polarity and solubility in polar solvents (e.g., methanol, water), while the isobutyl chain contributes to lipophilicity.
  • Predicted boiling point: 302.7°C .
  • Molecular weight: 195.23 g/mol .
  • 6-Bromo-2-fluoro-3-methyl-N-(2-methylpropyl)benzamide (CAS 1513602-31-7): Halogen substituents (Br, F) increase molecular weight (288.16 g/mol) and may improve bioactivity in pharmaceutical contexts .

Methoxy and Aromatic Substituents

  • N-(2-Benzoyl-4,5-dimethoxyphenethyl)benzamide (Compound 3h): Dimethoxy groups at positions 4 and 5 enhance steric bulk and electron density, favoring π-π stacking interactions. Elemental analysis: C 74.42%, H 6.25%, N 3.47% .

N-Substituent Modifications

Branched Alkyl Chains

  • This compound : The isobutyl group balances lipophilicity and steric effects, optimizing membrane permeability in drug design.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: The 2-hydroxy-1,1-dimethylethyl substituent introduces a secondary alcohol, enabling dual coordination (N,O-bidentate) in metal-catalyzed reactions. Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .

Aromatic and Sulfonamide Groups

  • 4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 533868-73-4): The sulfamoyl and benzothiazole groups expand applications in enzyme inhibition, particularly in kinase or protease targeting .

Physicochemical and Functional Properties

Compound Name Substituents (Benzamide) N-Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-OH 2-Methylpropyl 193.23 Hydrogen bonding, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ 2-Hydroxy-1,1-dimethylethyl 207.27 (calc) N,O-bidentate directing group
3-Fluoro-N-(2-methylpropyl)benzamide 3-F 2-Methylpropyl 195.23 Enhanced metabolic stability
3,5-Dimethyl-N-(2-methylpropyl)benzamide 3,5-(CH₃)₂ 2-Methylpropyl 205.30 Hydrophobic, high boiling point
N-(2-Benzoyl-4,5-dimethoxyphenethyl)benzamide 4,5-(OCH₃)₂, 2-COPh Phenethyl 403.45 (calc) π-π stacking, receptor binding

Biological Activity

3-Hydroxy-N-(2-methylpropyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis typically involves the reaction of 3-hydroxybenzoic acid with 2-methylpropanamine using standard amide formation techniques. The reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to yield the desired amide product.

2. Biological Activity

Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on hydroxyl-substituted benzimidazole derivatives show that certain modifications enhance their ability to scavenge free radicals, suggesting that similar structural features in this compound may confer antioxidant benefits .

Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For example, benzamide derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . Although specific data on this compound is limited, its structural analogs indicate a potential for similar inhibitory activity.

Antiproliferative Effects
In vitro studies demonstrate that related compounds possess antiproliferative properties against various cancer cell lines. For instance, certain hydroxylated benzamides have shown selective activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 8.7 µM . This suggests that this compound may also exhibit significant anticancer properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Hydrophobic Interactions : The presence of the methylpropyl group enhances lipophilicity, facilitating membrane penetration and target interaction.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activity, potentially influencing pathways involved in inflammation and cancer progression .
  • Enzyme Binding : The compound may bind to active sites on enzymes such as AChE, inhibiting their function and altering biochemical pathways associated with neurodegeneration.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntioxidantHydroxyl-substituted benzamidesSignificant free radical scavenging
Enzyme InhibitionBenzamide derivativesAChE inhibition, potential neuroprotective effects
AntiproliferativeHydroxylated benzamidesSelective cytotoxicity against MCF-7

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirms the amide bond (δ ~8.0 ppm for NH) and hydroxyl group (δ ~5.5 ppm, exchangeable with D2O) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns validating the 2-methylpropyl substituent .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., hydrogen bonding between hydroxyl and amide groups) .

How can reaction yields be optimized for multi-step syntheses of this compound?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (e.g., CH3CN) improve coupling efficiency vs. protic solvents .
  • Catalysis : Pd/C or pyridine enhances reduction/amination steps .
  • Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., from 18 h to 30 min) while maintaining >90% yield .
  • Workflow : Use inline FTIR to monitor intermediate formation and adjust conditions dynamically .

How can contradictory NMR data for hydroxyl and amide protons be resolved?

Advanced Research Question

  • Variable Temperature NMR : Heating to 60°C sharpens broad hydroxyl peaks by reducing hydrogen bonding .
  • 2D Experiments : HSQC and HMBC correlate ambiguous protons to adjacent carbons, distinguishing overlapping signals .
  • Deuteration Studies : Exchange with D2O confirms proton assignment .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Substituent Variation : Replace the 2-methylpropyl group with cyclopropyl or azido derivatives to assess steric/electronic effects on bioactivity .
  • Enzymatic Assays : Test inhibition of bacterial AcpS-PPTase to link substituents (e.g., trifluoromethyl) to antibacterial potency .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) predict binding affinities to target enzymes .

How is the compound purified to achieve >95% purity for pharmacological studies?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients remove polar impurities .
  • Ion Exchange : Remove acidic/basic byproducts using Amberlite resins .

What in vitro models are used to evaluate its biological activity?

Advanced Research Question

  • Antimicrobial Assays : MIC tests against S. aureus and E. coli in Mueller-Hinton broth .
  • Cytotoxicity : MTT assays on HEK293 cells to determine IC50 values .
  • Enzyme Inhibition : Fluorescence-based assays for AcpS-PPTase activity .

How do computational methods aid in predicting its physicochemical properties?

Advanced Research Question

  • LogP Prediction : Use Molinspiration or ACD/Labs to estimate hydrophobicity (~2.5) .
  • pKa Calculation : SPARC algorithms predict hydroxyl group acidity (pKa ~9.5) .
  • Molecular Dynamics : GROMACS simulations assess stability in lipid bilayers for membrane permeability studies .

How are multi-step synthetic pathways designed to improve scalability?

Advanced Research Question

  • Convergent Synthesis : Prepare the hydroxyl-benzamide and 2-methylpropylamine moieties separately, then couple them .
  • Flow Chemistry : Continuous processing reduces intermediate isolation steps and improves yield .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

What conditions destabilize the compound, and how is stability monitored?

Advanced Research Question

  • Hydrolysis : Susceptible to base-catalyzed amide bond cleavage; stability tested in pH 7.4 PBS at 37°C .
  • Oxidation : Protect from light/oxygen using amber vials and N2 blankets .
  • Analytical Monitoring : Forced degradation studies with LC-MS identify major degradation products (e.g., benzoic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.